Positional Isomerism: N7-(4-Fluorobenzyl)-C8-(Propylthio) Versus C8-(4-Fluorobenzylthio)-N7-Propyl Regioisomer
The target compound and 8-[(4-fluorobenzyl)thio]-1,3-dimethyl-7-propyl-purine-2,6-dione are constitutional isomers sharing the identical molecular formula C₁₇H₁₉FN₄O₂S (MW 362.42) . However, the target compound places the 4-fluorobenzyl group at N7 and the n-propylthio chain at C8, whereas the comparator attaches the 4-fluorobenzyl group to the C8 sulfur atom and places a propyl group at N7. This regioisomeric swap relocates the aromatic fluorobenzyl ring by approximately 3–5 Å relative to the purine core, fundamentally altering the shape and electrostatic complementarity presented to protein binding pockets [1]. The target regioisomer exposes a thioether sulfur as a potential H-bond acceptor at C8, whereas the comparator buries the sulfur within a benzylthioether and instead presents a simple N7-alkyl group, resulting in different hydrogen-bond donor/acceptor profiles.
| Evidence Dimension | Regiochemical topology (fluorobenzyl placement and thioether orientation) |
|---|---|
| Target Compound Data | N7-(4-fluorobenzyl), C8-S-(n-propyl); sulfur at C8 is sterically accessible; fluorobenzyl ring attached directly to purine N7 |
| Comparator Or Baseline | 8-[(4-Fluorobenzyl)thio]-1,3-dimethyl-7-propyl-purine-2,6-dione; C8-S-CH₂-(4-fluorophenyl), N7-(n-propyl); sulfur is sterically shielded by the benzyl group |
| Quantified Difference | Estimated 3–5 Å shift in fluorobenzyl ring centroid position; altered electrostatic surface potential at the C8/N7 vector; distinct H-bond acceptor topology (exposed thioether S vs. shielded thioether S) |
| Conditions | Structural comparison based on canonical SMILES and 2D/3D molecular modeling; no co-crystal structure available for either isomer |
Why This Matters
Procurement of the correct regioisomer is essential because these two isomers are expected to exhibit divergent target selectivity profiles in any receptor- or enzyme-based screen; substitution of one for the other invalidates SAR hypotheses.
- [1] EP0157637A2. Heterocyclic compounds. European Patent Office, 1985. URL: https://patents.google.com/patent/EP0157637A2/en (Accessed 2026-05-09). View Source
